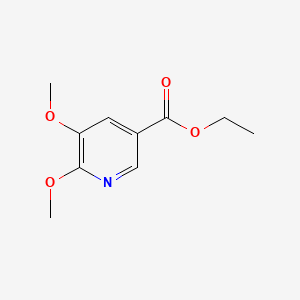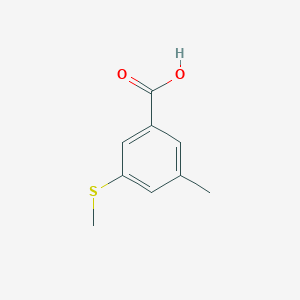
3-Methyl-5-(methylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(methylthio)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H8O2S and a molecular weight of 168.213 g/mol . It is also known as 3-(methylthio)benzoic acid. This compound is characterized by the presence of a methylthio group (-SCH3) attached to the benzene ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-5-(methylthio)benzoic acid can be synthesized through various methods. One common approach involves the reaction of 3-methanesulfanyl benzoic acid methyl ester with sodium hydroxide in a mixture of tetrahydrofuran and methanol at 70°C for 1 hour. The resulting product is then treated with hydrochloric acid to adjust the pH to 2, yielding 3-methylthio-benzoic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
3-Methyl-5-(methylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. For example, in the design of small molecule inhibitors, it targets the LEDGF/p75-HIV integrase interaction, disrupting the integration of viral DNA into the host genome . The compound’s methylthio group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties.
4-Methylbenzoic acid: An isomer with the methyl group in a different position.
3-Mercaptobenzoic acid: Contains a thiol group (-SH) instead of a methylthio group.
Uniqueness
3-Methyl-5-(methylthio)benzoic acid is unique due to the presence of the methylthio group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it valuable in specific chemical and biological applications.
Propriétés
Formule moléculaire |
C9H10O2S |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
3-methyl-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
MDGSGTWXWUFJRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)

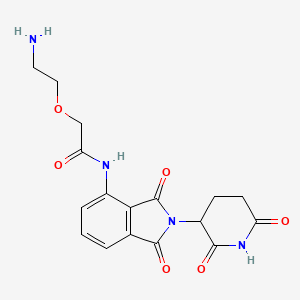
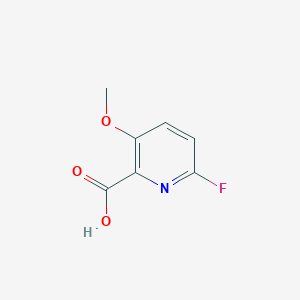

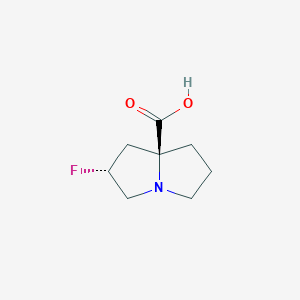
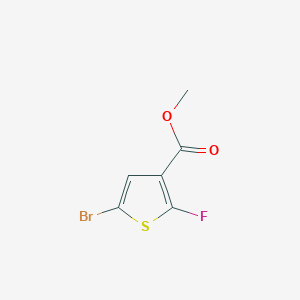

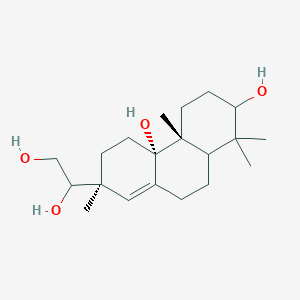

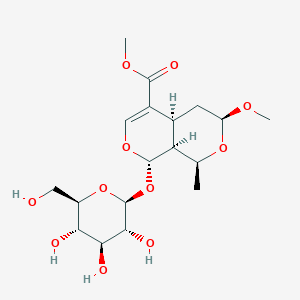
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
